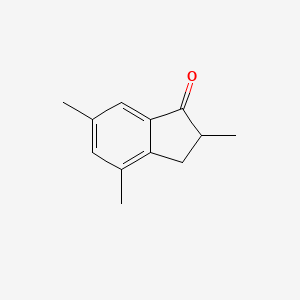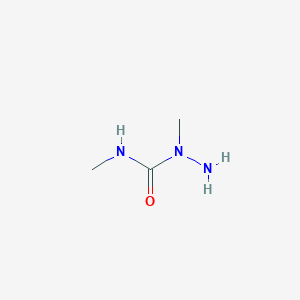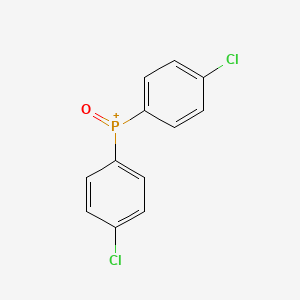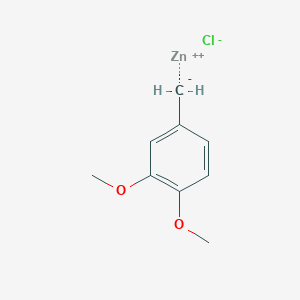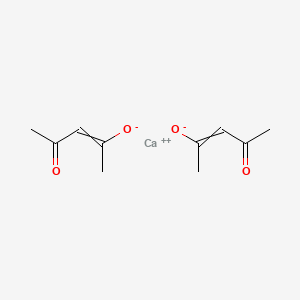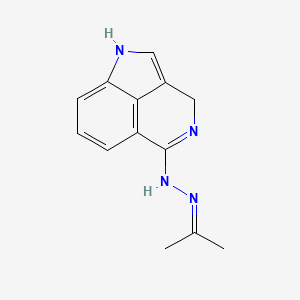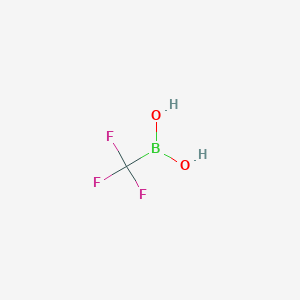
(Trifluoromethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluoromethyl)boronic acid, also known as 4-(Trifluoromethyl)phenylboronic acid, is a boronic acid derivative . It is a highly valuable building block in organic synthesis . It is used as a reactant in various chemical reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .
Synthesis Analysis
The synthesis of (Trifluoromethyl)boronic acid involves various chemical reactions. One of the key reactions involved is the protodeboronation of pinacol boronic esters . Another important reaction is the palladium-catalyzed direct arylation .Molecular Structure Analysis
The molecular formula of (Trifluoromethyl)boronic acid is C7H6BF3O2 . It has a molecular weight of 189.93 .Chemical Reactions Analysis
(Trifluoromethyl)boronic acid can be used as a reactant in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, and more .Physical And Chemical Properties Analysis
(Trifluoromethyl)boronic acid is a white to pale yellow powder . It has a melting point of 245-250 °C .Safety and Hazards
Direcciones Futuras
Boronic acid-based compounds like (Trifluoromethyl)boronic acid have been gaining popularity in the synthesis of small chemical receptors . They have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of (Trifluoromethyl)boronic acid lies in further exploring these applications and developing new chemistries using boron .
Relevant papers on (Trifluoromethyl)boronic acid include studies on its use in the functionalization of commercially obtained plasma-synthesized multi-layer graphitic material , and its role in Suzuki-Miyaura coupling . These papers provide valuable insights into the properties and potential applications of (Trifluoromethyl)boronic acid.
Propiedades
Número CAS |
762208-32-2 |
|---|---|
Nombre del producto |
(Trifluoromethyl)boronic acid |
Fórmula molecular |
CH2BF3O2 |
Peso molecular |
113.83 g/mol |
Nombre IUPAC |
trifluoromethylboronic acid |
InChI |
InChI=1S/CH2BF3O2/c3-1(4,5)2(6)7/h6-7H |
Clave InChI |
WXJNZXZAXNWRDN-UHFFFAOYSA-N |
SMILES canónico |
B(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




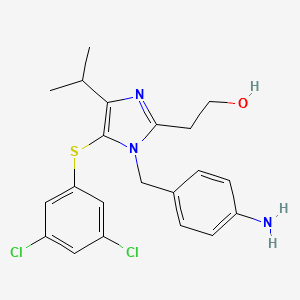
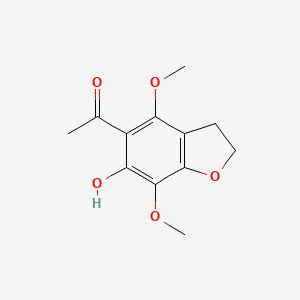
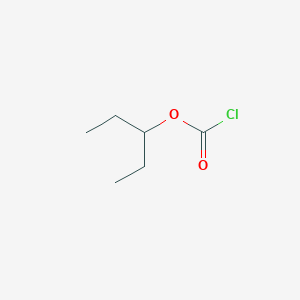
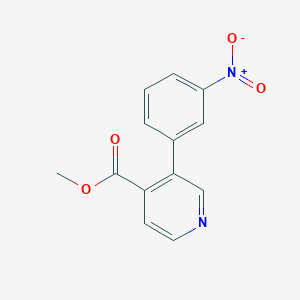
![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
